[Ala113]-MBP (104-118) is a synthetic peptide analog derived from bovine myelin basic protein. This compound is recognized for its role as a non-competitive inhibitor of protein kinase C, with an inhibitory concentration (IC50) ranging from 28 to 62 micromolar. The peptide's molecular weight is approximately 1493.68 Da, and its chemical formula is .
[Ala113]-MBP (104-118) belongs to the class of peptides and specifically falls within the category of synthetic analogs of myelin basic proteins. These compounds are often utilized in studies related to neurobiology and cell signaling due to their interaction with protein kinases.
The synthesis of [Ala113]-MBP (104-118) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The synthesis requires precise control over reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to verify the structure and purity of the synthesized peptide.
[Ala113]-MBP (104-118) primarily acts through non-covalent interactions with protein kinase C, inhibiting its activity without forming permanent bonds. This inhibition can lead to altered signaling pathways within cells.
The compound's mechanism as a non-competitive inhibitor suggests that it binds to an allosteric site on protein kinase C, which prevents substrate binding without directly competing with ATP or substrate molecules .
The mechanism by which [Ala113]-MBP (104-118) inhibits protein kinase C involves:
Research has shown that this inhibition can affect various cellular responses, making it a valuable tool in studying cell signaling dynamics.
Relevant data indicates that maintaining appropriate storage conditions is critical for preserving the integrity of the peptide .
[Ala113]-MBP (104-118) has several scientific applications:
The discovery that myelin basic protein (MBP) serves as a physiological substrate for protein kinase C (PKC) catalyzed significant interest in developing synthetic MBP analogs as targeted kinase modulators. Early investigations in the 1980s revealed that PKC preferentially phosphorylates specific arginine-rich segments within native MBP, particularly the region spanning residues 104-118 in bovine MBP [1]. This knowledge prompted the rational design of peptide analogs with amino acid substitutions at critical phosphorylation sites. Synthetic MBP peptides emerged as pivotal tools for dissecting PKC signaling mechanisms due to their ability to mimic natural substrate recognition motifs while functioning as inhibitors when key arginine residues were replaced. The development of [Ala113]-MBP (104-118) and its counterpart [Ala107]-MBP (104-118) represented a strategic approach to create specific inhibitors by disrupting PKC's catalytic interaction with its native substrate [1] [7]. These analogs provided foundational insights into the substrate specificity of phospholipid/Ca²⁺-dependent kinases and established a template for targeted kinase inhibitor design.
[Ala113]-MBP (104-118) is a synthetic 15-amino acid peptide (Sequence: GKGRGLSLSAFSWGA) with a molecular weight of 1493.68 Da (Chemical Formula: C₆₇H₁₀₄N₂₀O₁₉) [2] [4]. Its defining structural feature is the substitution of alanine for arginine at position 113 (R113A), strategically disrupting a key recognition site within the PKC substrate-binding domain. Biochemical characterization demonstrates that this peptide functions as a non-competitive inhibitor of PKC, with reported IC₅₀ values ranging between 28-62 µM across diverse PKC substrates, including intact MBP, histone H1, and smaller peptide fragments like MBP(104-118) itself [1] [4] [7].
Table 1: Biochemical Properties of [Ala113]-MBP (104-118)
| Property | Value | Determination Method |
|---|---|---|
| Amino Acid Sequence | GKGRGLSLSAFSWGA | Solid-phase peptide synthesis |
| Molecular Weight | 1493.68 Da | Mass spectrometry |
| Chemical Formula | C₆₇H₁₀₄N₂₀O₁₉ | Elemental analysis |
| Inhibition Mechanism | Non-competitive | Enzyme kinetics (Lineweaver-Burk plots) |
| IC₅₀ Range | 28 - 62 µM | In vitro kinase assays |
| Specificity | Does not inhibit cAMP-dependent PK or MLCK | Kinase selectivity profiling |
Mechanistically, the non-competitive inhibition kinetics (observed via Lineweaver-Burk analysis) indicates that [Ala113]-MBP (104-118) binds PKC at an allosteric site distinct from the substrate-binding pocket, or alters the enzyme's conformation upon binding, reducing catalytic efficiency without competing directly with the substrate [1]. This is further supported by its ability to inhibit PKC-mediated phosphorylation of endogenous proteins in solubilized rat brain fractions, confirming biological relevance beyond simplified in vitro systems [1] [7]. Notably, [Ala113]-MBP (104-118) exhibits remarkable specificity, showing no significant inhibition against cyclic AMP-dependent protein kinase or myosin light chain kinase (MLCK), even at higher concentrations [1]. This specificity highlights its value as a targeted pharmacological probe for dissecting PKC-dependent signaling pathways in complex cellular environments.
The strategic development of MBP (104-118) analogs targeted key arginine residues implicated in PKC recognition. Alongside [Ala113]-MBP (104-118), the analog [Ala107]-MBP (104-118) (R107A substitution) was extensively characterized. While both analogs function as specific, non-competitive PKC inhibitors, they exhibit distinct inhibitory potencies and subtle mechanistic differences:
Table 2: Comparative Analysis of Key Synthetic MBP(104-118) PKC Inhibitors
| Parameter | [Ala113]-MBP (104-118) | [Ala107]-MBP (104-118) | Significance |
|---|---|---|---|
| Substitution Site | R113A | R107A | Targets different PKC recognition residues |
| Reported IC₅₀ Range | 28 - 62 µM | 46 - 145 µM | [Ala113] is consistently more potent |
| Inhibition Mechanism | Non-competitive | Non-competitive | Both bind outside active site |
| Specificity for PKC | Yes (No inhibition of PKA, MLCK) | Yes (No inhibition of PKA, MLCK) | High selectivity within tested kinases |
| Solubility | Soluble in 0.25% Acetic Acid | Similar peptide properties | Practical handling considerations |
| Key Reference | Su et al. (1986) [1] | Su et al. (1986) [1] | Same foundational study |
The most significant difference lies in their inhibitory potency. [Ala113]-MBP (104-118) consistently demonstrates lower IC₅₀ values (28-62 µM) compared to [Ala107]-MBP (104-118) (46-145 µM), suggesting that the arginine residue at position 113 (R113) within the native MBP sequence (104-118) plays a more critical role in PKC substrate recognition and catalytic efficiency than R107 [1] [7]. Disrupting R113 via alanine substitution therefore creates a more effective inhibitory analog. Both peptides share the non-competitive mechanism and high specificity for PKC over other tested kinases. Their development provided direct experimental evidence for the importance of specific arginine residues within the MBP(104-118) domain for PKC interaction and highlighted how targeted single-amino acid substitutions could fine-tune inhibitor potency. These analogs remain valuable tools for probing the structural basis of PKC-substrate interactions and the functional consequences of PKC inhibition in cellular models [1] [2] [4].
CAS No.: 35687-86-6
CAS No.: 130523-93-2
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7